

# Technical Guide: 2-Acetyl-4-methylphenyl benzoate (CAS No. 4010-19-9)

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## Compound of Interest

Compound Name: 2-Acetyl-4-methylphenyl benzoate

Cat. No.: B2740641

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## Introduction

**2-Acetyl-4-methylphenyl benzoate**, with the Chemical Abstracts Service (CAS) number 4010-19-9, is an aromatic ester of significant interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on its role as a potential anti-inflammatory agent and ultraviolet (UV) light absorber. The structured data, detailed experimental protocols, and pathway diagrams presented herein are intended to facilitate further research and development efforts.

## Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of **2-Acetyl-4-methylphenyl benzoate** is presented in the table below.

Property	Value	Reference
CAS Number	4010-19-9	[1]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>3</sub>	[1]
Molecular Weight	254.28 g/mol	[1]
IUPAC Name	2-acetyl-4-methylphenyl benzoate	
Synonyms	No widely recognized synonyms found.	

Further quantitative data, such as melting point, boiling point, and spectroscopic information (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry), are not readily available in the public domain and would require experimental determination.

## Synthesis

The primary synthetic route for **2-Acetyl-4-methylphenyl benzoate** involves the esterification of 1-(2-Hydroxy-5-methylphenyl)ethanone with benzoyl chloride.[1] This reaction is a classic example of a Schotten-Baumann reaction, where an alcohol (in this case, a phenol) reacts with an acyl chloride in the presence of a base.

## Experimental Protocol: Synthesis of 2-Acetyl-4-methylphenyl benzoate

Materials:

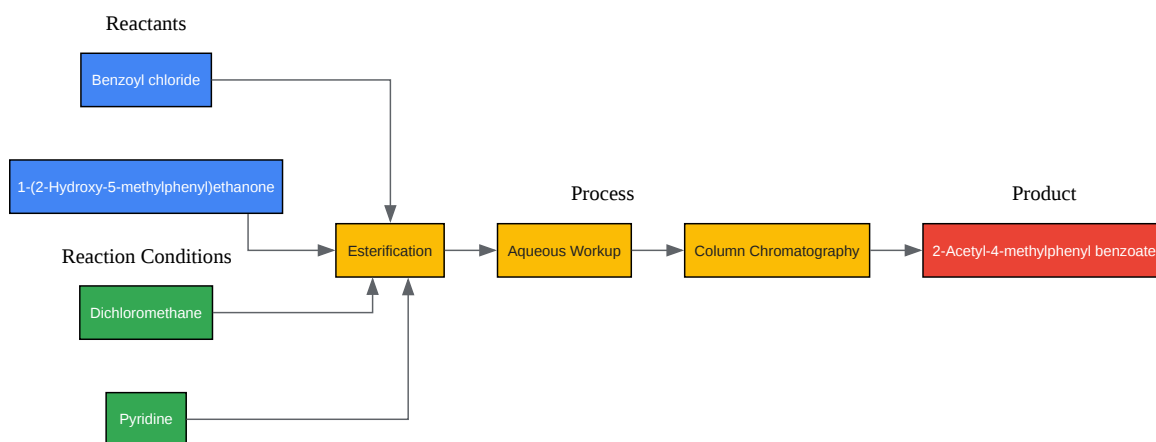
- 1-(2-Hydroxy-5-methylphenyl)ethanone
- Benzoyl chloride
- Pyridine (or another suitable base, e.g., triethylamine)
- Dichloromethane (or another suitable inert solvent)
- Hydrochloric acid (HCl), 1M solution

- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(2-Hydroxy-5-methylphenyl)ethanone (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add pyridine (1.2 eq) to the cooled solution, followed by the dropwise addition of benzoyl chloride (1.1 eq).
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 1M HCl solution.
- Separate the organic layer and wash it sequentially with 1M HCl, saturated  $\text{NaHCO}_3$  solution, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **2-Acetyl-4-methylphenyl benzoate**.

Note: The specific quantities of reagents, solvent volumes, and reaction times may need to be optimized for different scales of synthesis.



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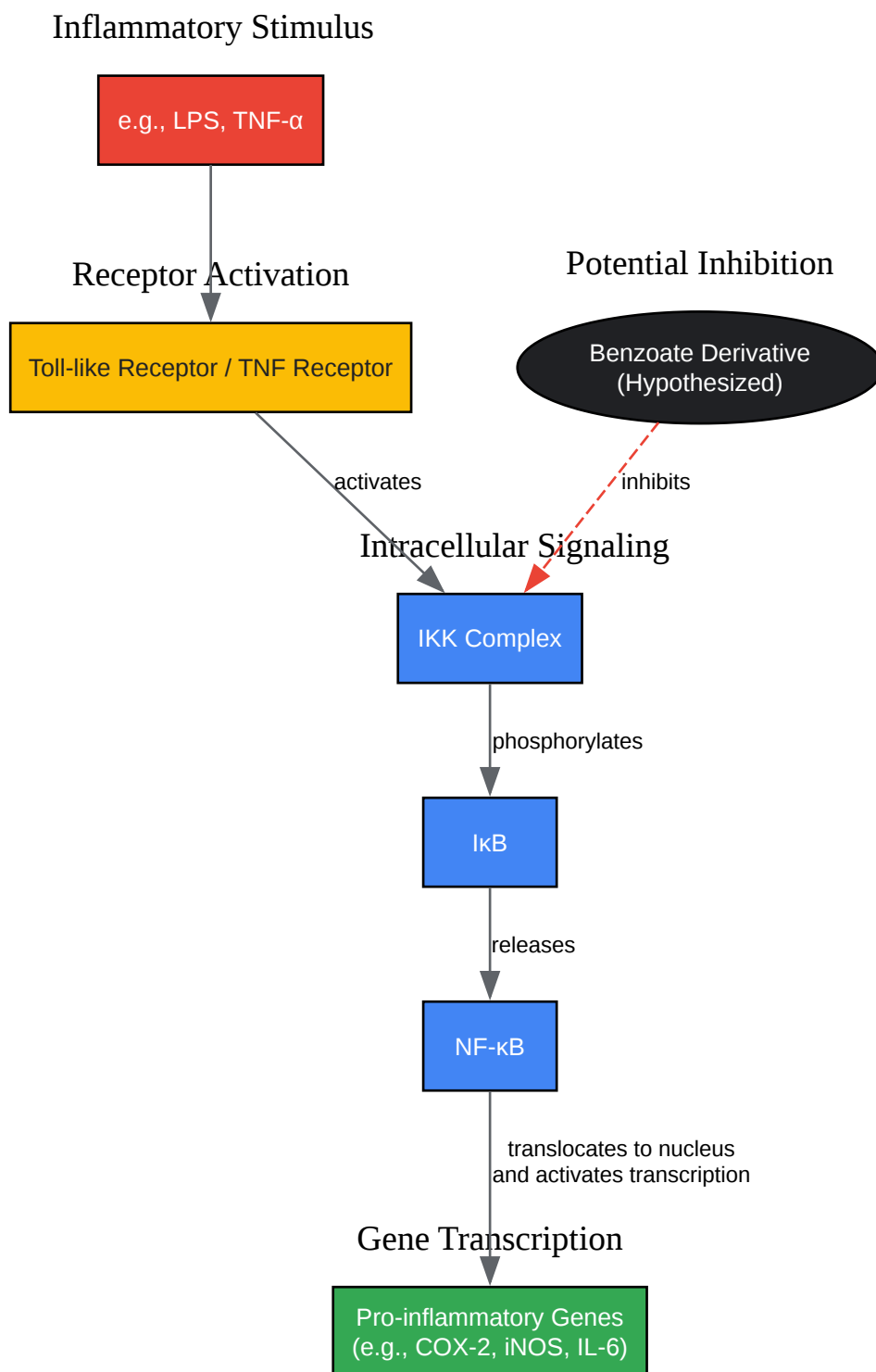
A simplified workflow for the synthesis of **2-Acetyl-4-methylphenyl benzoate**.

## Potential Applications and Biological Activity

### Anti-inflammatory Properties

While specific studies on the anti-inflammatory activity of **2-Acetyl-4-methylphenyl benzoate** are limited, benzoate derivatives, in general, have been investigated for their anti-inflammatory potential. The mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways that lead to the production of pro-inflammatory mediators.

A plausible, yet unconfirmed, signaling pathway that could be modulated by benzoate derivatives involves the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. Inhibition of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB, is a common target for anti-inflammatory drugs.



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Hypothesized anti-inflammatory signaling pathway potentially targeted by benzoate derivatives.

## UVA Absorber

The aromatic structure of **2-Acetyl-4-methylphenyl benzoate** suggests its potential as a UVA absorber. Aromatic compounds with conjugated  $\pi$ -electron systems can absorb UV radiation and dissipate the energy through photophysical processes, thereby protecting materials or skin from UV-induced damage. The mechanism of action for organic UV absorbers typically involves the absorption of a UV photon, which excites the molecule to a higher energy state. The molecule then returns to its ground state through non-radiative decay pathways, releasing the energy as heat.

## Future Directions

Further research is warranted to fully characterize **2-Acetyl-4-methylphenyl benzoate**. Key areas for future investigation include:

- **Detailed Spectroscopic and Physicochemical Analysis:** Experimental determination of melting point, boiling point, and comprehensive spectroscopic data (NMR, IR, MS, UV-Vis) is essential for a complete profile of this compound.
- **Biological Activity Screening:** In-depth studies are needed to confirm and quantify the anti-inflammatory and UVA-absorbing properties of **2-Acetyl-4-methylphenyl benzoate**. This should include in vitro and in vivo assays to elucidate its mechanism of action and potential therapeutic or cosmetic applications.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of related analogs could provide valuable insights into the structural features required for optimal biological activity.

## Conclusion

**2-Acetyl-4-methylphenyl benzoate** is a compound with potential applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis and hypothesized activities. It is hoped that the information presented here will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation into the properties and applications of this intriguing molecule.

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## References

- 1. 2-Acetyl-4-Methylphenyl Benzoate synthesis - chemicalbook [chemicalbook.com]
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